

"Octahydropyrazino[2,1-c]oxazine" molecular weight and formula

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Compound of Interest

Compound Name: Octahydropyrazino[2,1-c]
[1,4]oxazine

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Octahydropyrazino[2,1-c][1][2]oxazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of Octahydropyrazino[2,1-c][1][2]oxazine. Due to the limited availability of detailed public data on this specific molecule, this document also presents a generalized synthetic approach and a representative experimental workflow based on established methodologies for related heterocyclic compounds.

Core Molecular Data

Octahydropyrazino[2,1-c][1][2]oxazine is a saturated bicyclic heterocyclic compound. Its core structure and fundamental properties are summarized below. The molecule exists as a racemate and as distinct stereoisomers, with corresponding variations in their chemical identifiers and properties.

Property	Value	Citations
Molecular Formula	C ₇ H ₁₄ N ₂ O	[3]
Molecular Weight	142.20 g/mol	[3]
Canonical SMILES	C1CN2CCOCC2N1	
CAS Number (Racemate)	141108-65-8	

Stereoisomers and Salts:

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(R)- Octahydropyrazino[2,1-c][1][2]oxazine	508241-14-3	C ₇ H ₁₄ N ₂ O	142.20
(S)- Octahydropyrazino[2,1-c][1][2]oxazine	1089759-42-1	C ₇ H ₁₄ N ₂ O	142.20
(S)- Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride	1089280-14-7	C ₇ H ₁₆ Cl ₂ N ₂ O	215.12

Experimental Protocols

Detailed experimental protocols for the synthesis of the parent Octahydropyrazino[2,1-c][1][2]oxazine are not readily available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for analogous fused heterocyclic systems. A general approach often involves the cyclization of a suitably functionalized piperazine derivative.

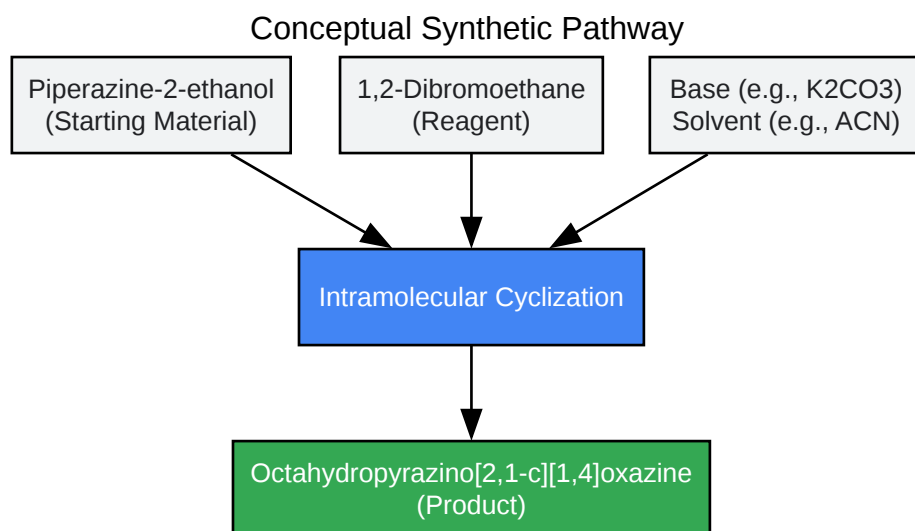
Generalized Synthetic Protocol for Fused Piperazine-Oxazine Ring Systems:

This protocol is a representative example and would require optimization for the specific synthesis of Octahydropyrazino[2,1-c][1][2]oxazine.

- **Starting Material Preparation:** A common precursor, such as a 2-substituted piperazine (e.g., piperazine-2-ethanol), is prepared or obtained commercially.
- **Cyclization Reaction:** The piperazine derivative is reacted with a dielectrophilic reagent, such as a dihaloalkane (e.g., 1,2-dibromoethane), in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile or DMF).
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up and Isolation:** Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The crude product is then purified using an appropriate technique, such as column chromatography on silica gel or distillation.
- **Characterization:** The structure and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), mass spectrometry, and infrared (IR) spectroscopy.

Visualized Workflows and Pathways

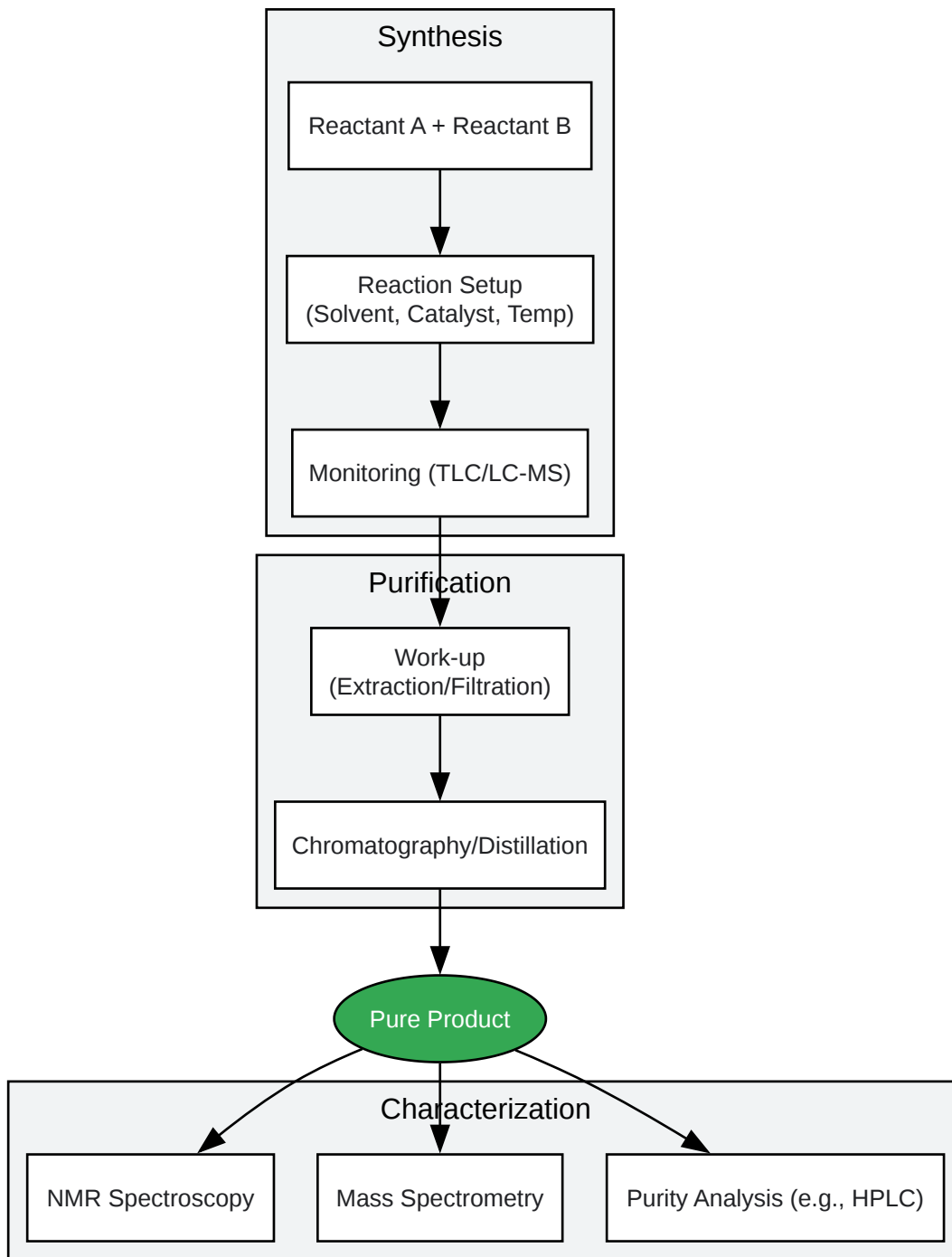
The following diagrams illustrate a generalized synthetic workflow and a conceptual synthetic pathway for the formation of a fused piperazine-oxazine ring system.



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Conceptual Synthetic Pathway

General Experimental Workflow

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General Experimental Workflow

Biological Activity

Currently, there is a lack of specific, publicly available data detailing the biological activity or signaling pathway interactions of Octahydropyrazino[2,1-c][1][2]oxazine. The broader class of oxazine derivatives has been investigated for a wide range of pharmacological activities, but these findings are not directly attributable to this specific, unsubstituted core structure. Its prevalence in chemical supplier catalogs suggests it is likely utilized as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Further studies are required to elucidate any intrinsic biological effects of this compound.

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References

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